ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS: Not explicitly provided in evidence, but structurally related to CAS 886929-93-7 ) is a triazole-based heterocyclic compound with a molecular formula of C24H22ClN5O3S and a molecular weight of 495.982 g/mol. Its structure features a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a 1H-pyrrol-1-yl moiety, and a sulfanyl-acetamido benzoate ester. The compound’s design integrates pharmacophores known for antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for pharmaceutical research .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-2-32-22(31)17-7-11-19(12-8-17)25-20(30)15-33-23-27-26-21(16-5-9-18(24)10-6-16)29(23)28-13-3-4-14-28/h3-14H,2,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHHWPXBCJSWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole ring: This step often involves the reaction of a suitable precursor with a pyrrole derivative.
Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the sulfanylacetyl group:
Final coupling: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with modified functional groups.
Scientific Research Applications
Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a starting material for the synthesis of potential drug candidates with various biological activities.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS: 886929-93-7) . Key differences include:
- Substituent at Position 5 : The target compound has a 4-chlorophenyl group directly attached to the triazole ring, whereas the analogue features a 4-chlorobenzyl (CH2-linked phenyl) group.
- Molecular Weight : The benzyl-substituted analogue has a slightly higher molecular weight (495.982 g/mol vs. 495.113 g/mol for the target compound) due to the additional methylene group.
| Property | Target Compound | Analogue (CAS 886929-93-7) |
|---|---|---|
| Molecular Formula | C24H22ClN5O3S | C25H24ClN5O3S |
| Substituent at C5 | 4-Chlorophenyl | 4-Chlorobenzyl |
| Molecular Weight (g/mol) | 495.113 | 495.982 |
| CAS Number | Not explicitly provided | 886929-93-7 |
Crystallographic Characterization
These tools ensure accurate determination of bond lengths, angles, and torsional conformations critical for structure-activity relationship (SAR) studies.
Biological Activity
Ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenyl and pyrrole derivatives.
- Acetamido Group Introduction : The acetamido group is introduced using acetic anhydride or acetyl chloride under basic conditions.
- Esterification : The final step involves esterification with ethyl alcohol to yield the desired compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity (Zone of Inhibition in mm) | Bacterial Strain |
|---|---|---|
| Ethyl 4-(2-{...}) | 20 mm | Staphylococcus aureus |
| Ethyl 4-(2-{...}) | 18 mm | Escherichia coli |
The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results indicated that it possesses significant antioxidant activity, comparable to that of well-known antioxidants like ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ethyl 4-(2-{...}) | 85% |
| Ascorbic Acid | 90% |
This suggests its potential application in preventing oxidative stress-related diseases.
Cytotoxicity and Anticancer Activity
Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated moderate cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 35 |
These results indicate that the compound may be a candidate for further development as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of ethyl 4-(2-{...}). Modifications to different parts of the molecule can significantly influence its efficacy:
- Substituents on the Triazole Ring : Variations in substituents (e.g., electron-donating vs. electron-withdrawing groups) have shown to alter antimicrobial potency.
- Pyrrole Modifications : Changes in the pyrrole structure can enhance or reduce cytotoxic effects depending on the nature of substitutions.
Case Studies
Recent case studies highlight the promising biological profile of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics.
- Antioxidant Capacity Assessment : Another investigation focused on its role in mitigating oxidative stress in cellular models, showing reduced levels of reactive oxygen species (ROS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
